An In-depth Technical Guide to the Molecular Weight of N-benzyl-2-(4-bromophenyl)acetamide
An In-depth Technical Guide to the Molecular Weight of N-benzyl-2-(4-bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the determination of the molecular weight of N-benzyl-2-(4-bromophenyl)acetamide. It covers the theoretical calculation based on its molecular formula, a detailed methodology for its synthesis, and the experimental techniques for its characterization. This document is intended to serve as a practical resource for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering insights into the principles and practices of molecular weight determination for novel chemical entities.
Introduction
N-benzyl-2-(4-bromophenyl)acetamide is a substituted amide of significant interest in synthetic and medicinal chemistry. Its structural motifs, including a benzylamine moiety and a brominated phenyl ring, are common in pharmacologically active compounds. Accurate determination of the molecular weight of this and similar molecules is a cornerstone of chemical analysis, essential for confirming the identity and purity of a synthesized compound. This guide will walk through the theoretical and practical aspects of establishing the molecular weight of N-benzyl-2-(4-bromophenyl)acetamide, providing a robust framework for its synthesis and characterization.
I. Theoretical Molecular Weight Determination
The first step in determining the molecular weight of a compound is to establish its correct molecular formula. The structure of N-benzyl-2-(4-bromophenyl)acetamide consists of a benzyl group attached to the nitrogen of an acetamide, which in turn has a 4-bromophenyl group attached to the alpha-carbon.
Molecular Structure:
Caption: Chemical structure of N-benzyl-2-(4-bromophenyl)acetamide.
From this structure, the molecular formula is determined to be C₁₅H₁₄BrNO .
The molecular weight is calculated by summing the atomic weights of each atom in the formula, using the standard atomic weights from the IUPAC.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 15 | 12.011 | 180.165 |
| Hydrogen (H) | 14 | 1.008 | 14.112 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 304.187 |
Therefore, the theoretically calculated molecular weight of N-benzyl-2-(4-bromophenyl)acetamide is approximately 304.19 g/mol .
II. Synthesis of N-benzyl-2-(4-bromophenyl)acetamide
The synthesis of N-benzyl-2-(4-bromophenyl)acetamide is most commonly achieved through the coupling of 2-(4-bromophenyl)acetic acid and benzylamine. This is a standard amide bond formation reaction, which often requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1][2]
A. Synthesis of the Precursor: 2-(4-bromophenyl)acetic acid
2-(4-bromophenyl)acetic acid is a crucial starting material.[3] It can be prepared from 4-bromotoluene through a series of reactions, including radical bromination followed by cyanation and subsequent hydrolysis of the nitrile.[4][5]
Reaction Scheme for 2-(4-bromophenyl)acetic acid synthesis:
Caption: Synthetic route to 2-(4-bromophenyl)acetic acid.
B. Amide Coupling Reaction
The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt.[6] To overcome this, coupling agents are employed to activate the carboxylic acid.
General Amide Coupling Mechanism:
Caption: General workflow for amide bond formation.
Experimental Protocol: Synthesis of N-benzyl-2-(4-bromophenyl)acetamide
This protocol describes a common method using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]
Materials:
-
2-(4-bromophenyl)acetic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(4-bromophenyl)acetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) followed by the dropwise addition of benzylamine (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure N-benzyl-2-(4-bromophenyl)acetamide.
III. Experimental Molecular Weight Determination
While the theoretical molecular weight provides a precise value, experimental verification is crucial for confirming the identity of the synthesized compound. Mass spectrometry is the primary technique for this purpose.
A. Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For N-benzyl-2-(4-bromophenyl)acetamide, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to minimize fragmentation and observe the molecular ion.
Expected Observations:
Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will show a characteristic isotopic pattern for the molecular ion.
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[M+H]⁺ Ion: The protonated molecule will appear as a pair of peaks of roughly equal intensity at m/z values corresponding to [C₁₅H₁₅⁷⁹BrNO]⁺ and [C₁₅H₁₅⁸¹BrNO]⁺.
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Calculated m/z for [C₁₅H₁₅⁷⁹BrNO]⁺ ≈ 304.03
-
Calculated m/z for [C₁₅H₁₅⁸¹BrNO]⁺ ≈ 306.03
-
-
[M+Na]⁺ Adduct: It is also common to observe the sodium adduct, which will also exhibit the characteristic isotopic pattern.
-
Calculated m/z for [C₁₅H₁₄⁷⁹BrNNaO]⁺ ≈ 326.01
-
Calculated m/z for [C₁₅H₁₄⁸¹BrNNaO]⁺ ≈ 328.01
-
The presence of this distinct isotopic pattern provides strong evidence for the incorporation of one bromine atom in the molecule.
B. Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula, C₁₅H₁₄BrNO.
| Element | Theoretical Percentage |
| Carbon (C) | 59.23% |
| Hydrogen (H) | 4.64% |
| Nitrogen (N) | 4.61% |
A close correlation between the experimental and theoretical values, typically within ±0.4%, further validates the molecular formula and, by extension, the molecular weight.
IV. Conclusion
The molecular weight of N-benzyl-2-(4-bromophenyl)acetamide is a fundamental property that underpins its chemical identity. This guide has detailed the process of its determination, from theoretical calculation based on the molecular formula C₁₅H₁₄BrNO, leading to a value of approximately 304.19 g/mol , to a practical synthetic protocol and the expected outcomes of experimental verification by mass spectrometry and elemental analysis. The methodologies and principles outlined herein are broadly applicable to the characterization of novel organic compounds, providing a self-validating system for ensuring scientific integrity in research and development.
References
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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De Luca, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Molecules, 22(9), 1479. [Link]
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Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
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Pace, V., et al. (2010). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry, 8(8), 1855-1860. [Link]
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Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]
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